

Application Notes and Protocols: In Vitro Neutralization Assay for AG-1909

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Compound of Interest

Compound Name: AG-1909

Cat. No.: B605001

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This document provides a detailed protocol for an in vitro neutralization assay to evaluate the efficacy of **AG-1909**, a therapeutic antibody cocktail, in neutralizing the allergenic effects of the major cat allergen, Fel d 1.

Introduction

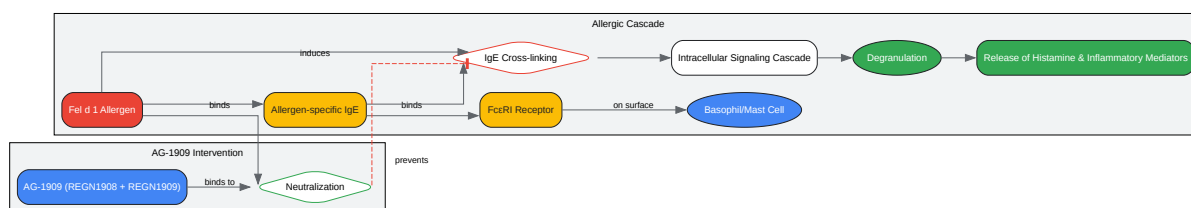
AG-1909 is a cocktail of two fully human IgG4 monoclonal antibodies, REGN1908 and REGN1909, designed to treat cat allergy.[1][2] Both antibodies target the dominant cat allergen, Fel d 1.[1][2] The therapeutic principle of **AG-1909** lies in its ability to bind to Fel d 1 and prevent it from triggering the allergic cascade. This in vitro neutralization assay is designed to quantify the ability of **AG-1909** to inhibit the activation of basophils, a key event in the allergic response, upon exposure to Fel d 1.

Mechanism of Action of AG-1909

The allergic response to Fel d 1 is a classic Type I hypersensitivity reaction. It is initiated when the Fel d 1 allergen cross-links immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils. This cross-linking triggers the degranulation of these cells, leading to the release of histamine and other inflammatory mediators that cause the symptoms of an allergic reaction.[2]

AG-1909 acts as a neutralizing agent by binding to Fel d 1 and sterically hindering its interaction with IgE antibodies.[2] By preventing the cross-linking of IgE on effector cells, **AG-1909** effectively blocks the initiation of the allergic signaling cascade and subsequent release of inflammatory mediators.[2] Ex vivo assays have demonstrated that the combination of REGN1908 and REGN1909 is more potent in inhibiting FcεRI- and FcεRII (CD23)-mediated allergic responses than each antibody alone.[3]

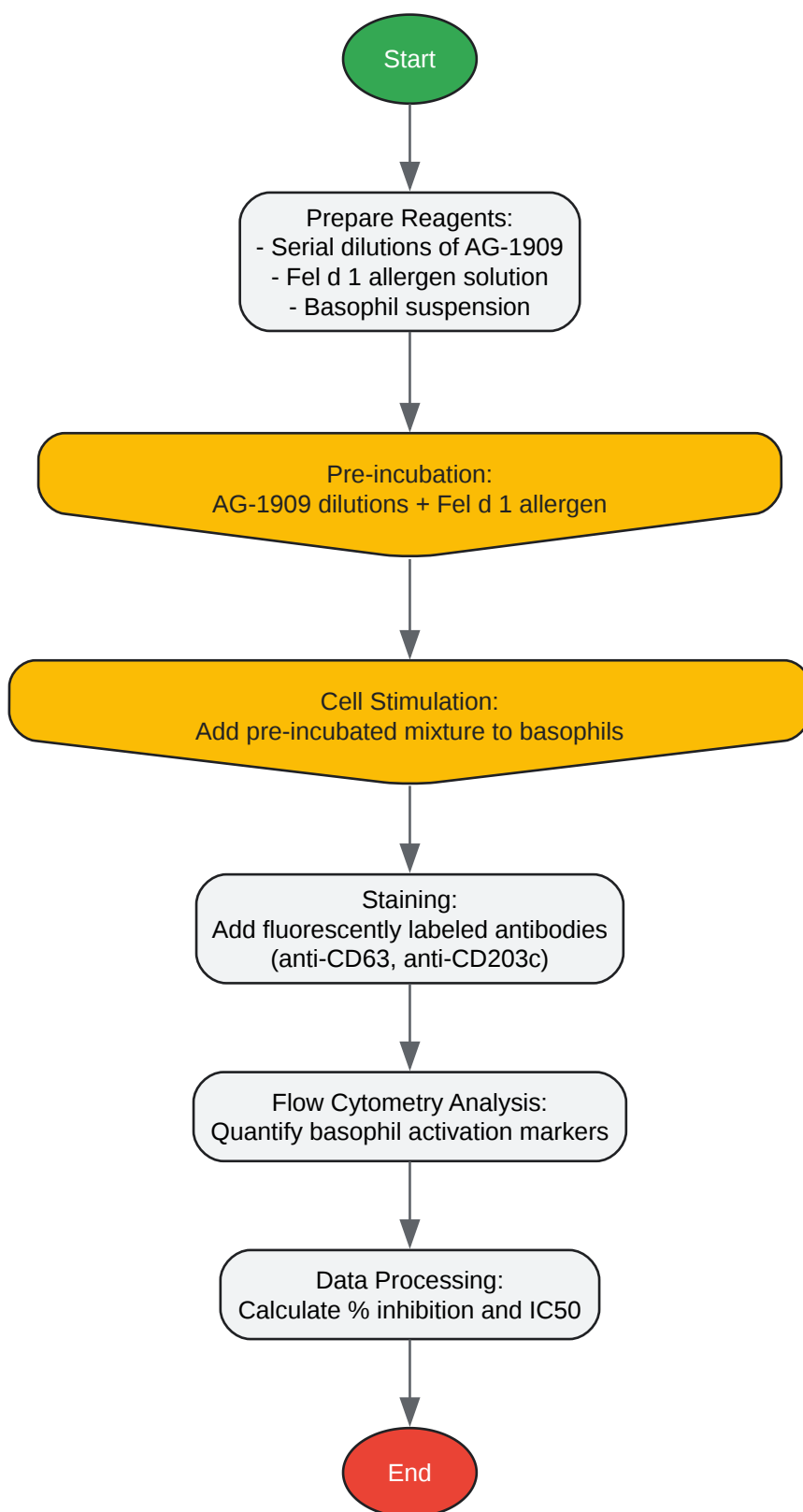
Signaling Pathway of Allergic Reaction and AG-1909 Intervention



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Caption: Signaling pathway of an allergic reaction to Fel d 1 and its inhibition by **AG-1909**.

Experimental Workflow for In Vitro Neutralization Assay



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Caption: Workflow for the **AG-1909** in vitro neutralization assay using a basophil activation test.

Detailed Experimental Protocol: Basophil Activation Test (BAT)

This protocol outlines a method to determine the neutralizing capacity of **AG-1909** by measuring its ability to inhibit Fel d 1-induced basophil activation.

Materials and Reagents

- **AG-1909** (REGN1908-1909 cocktail)
- Purified Fel d 1 allergen
- Heparinized whole blood from a cat-allergic donor or a basophil-enriched cell suspension
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- HEPES buffer
- IL-3 (Interleukin-3)
- Fluorescently labeled antibodies:
 - Anti-IgE-FITC
 - Anti-CD63-PE
 - Anti-CD203c-APC
- Staining Buffer: PBS with 2% FBS and 0.05% sodium azide
- Lysis Buffer: (e.g., BD FACS™ Lysing Solution)
- 96-well V-bottom plates
- Flow cytometer

Experimental Procedure

- Preparation of Reagents:
 - Prepare complete RPMI medium (RPMI 1640 supplemented with 10% FBS and 25 mM HEPES).
 - Prepare a stock solution of Fel d 1 allergen in complete RPMI medium. The optimal concentration for submaximal basophil activation should be predetermined by titration.
 - Prepare serial dilutions of **AG-1909** in complete RPMI medium. A typical starting concentration might be 100 µg/mL, with 1:10 serial dilutions.
- Pre-incubation of **AG-1909** and Fel d 1:
 - In a 96-well plate, mix equal volumes of each **AG-1909** dilution with the Fel d 1 allergen solution.
 - Include the following controls:
 - Negative Control: Medium only (no allergen or **AG-1909**).
 - Positive Control: Fel d 1 allergen without **AG-1909**.
 - Isotype Control: A non-specific IgG4 antibody at the same concentrations as **AG-1909**.
 - Incubate the plate for 60 minutes at 37°C to allow **AG-1909** to bind to Fel d 1.
- Basophil Stimulation:
 - If using whole blood, prime the cells with IL-3 (1-2 ng/mL) for 10 minutes at 37°C.
 - Add 50 µL of heparinized whole blood or basophil suspension to each well of the pre-incubation plate.
 - Incubate for 30 minutes at 37°C in a 5% CO₂ incubator.
- Staining for Activation Markers:

- Following stimulation, place the plate on ice to stop the reaction.
- Add a cocktail of fluorescently labeled antibodies (anti-IgE-FITC, anti-CD63-PE, anti-CD203c-APC) to each well.
- Incubate for 30 minutes at 4°C in the dark.
- Red Blood Cell Lysis (if using whole blood):
 - Add 1 mL of lysis buffer to each well.
 - Incubate for 10 minutes at room temperature in the dark.
 - Centrifuge the plate at 500 x g for 5 minutes.
 - Discard the supernatant and resuspend the cell pellet in 200 µL of staining buffer.
- Flow Cytometry Analysis:
 - Acquire samples on a flow cytometer.
 - Gate on the basophil population, which can be identified as IgE-positive and low side scatter cells.
 - Within the basophil gate, quantify the percentage of activated cells expressing the activation markers CD63 and/or CD203c.

Data Analysis

- Calculate the percentage of activated basophils for each condition.
- Determine the percent inhibition of basophil activation for each **AG-1909** concentration using the following formula:

$$\% \text{ Inhibition} = (1 - [(\% \text{ Activated Basophils with } \mathbf{AG-1909}) - (\% \text{ Activated Basophils in Negative Control})] / [(\% \text{ Activated Basophils in Positive Control}) - (\% \text{ Activated Basophils in Negative Control})]) \times 100$$

- Calculate the IC50 value: Plot the percent inhibition against the log of the **AG-1909** concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the concentration of **AG-1909** that results in 50% inhibition of basophil activation (IC50).

Data Presentation

The quantitative data from the in vitro neutralization assay should be summarized in a clear and structured table to facilitate comparison.

Treatment	Concentration (µg/mL)	% Basophil Activation (Mean ± SD)	% Inhibition (Mean ± SD)	IC50 (µg/mL)
Negative Control	0	2.5 ± 0.8	N/A	N/A
Positive Control (Fel d 1 only)	0	65.2 ± 4.1	0	N/A
AG-1909	10	5.8 ± 1.2	95.3 ± 2.9	0.85
1	28.7 ± 3.5	58.6 ± 5.6		
0.1	55.4 ± 4.8	15.7 ± 7.7		
0.01	63.1 ± 5.2	3.4 ± 8.3		
Isotype Control	10	64.5 ± 4.5	1.1 ± 7.2	>10
1	65.0 ± 4.9	0.3 ± 7.8		
0.1	64.8 ± 5.1	0.6 ± 8.1		
0.01	65.1 ± 4.7	0.2 ± 7.5		

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Conclusion

This detailed protocol for an in vitro neutralization assay provides a robust method for quantifying the functional activity of **AG-1909**. By measuring the inhibition of Fel d 1-induced

basophil activation, researchers can effectively assess the potency and neutralizing capacity of this therapeutic antibody cocktail. This assay is a valuable tool in the preclinical and clinical development of **AG-1909** for the treatment of cat allergy. The principles of this assay can also be adapted for other allergen-antibody systems.[4]

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References

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